sinulodurin A

Description

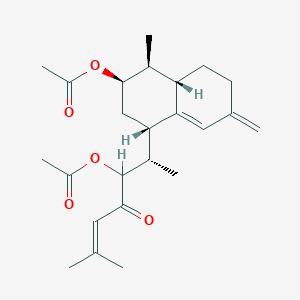

Sinulodurin A is a diterpene isolated from the soft coral Sinularia dura, first reported in 2008 . It exhibits antiproliferative activity against highly malignant +SA mammary epithelial cells, with an IC50 range of 20–30 µM, and anti-invasive properties in metastatic prostate cancer PC-3M-CT+ cells . This compound’s bioactivity is attributed to its interactions with key residues in cyclin-dependent kinase 1 (CDK1), a critical regulator of cell cycle progression .

Properties

Molecular Formula |

C24H34O5 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

[(1S,2R,4S,8aS)-4-[(2S)-3-acetyloxy-6-methyl-4-oxohept-5-en-2-yl]-1-methyl-6-methylidene-2,3,4,7,8,8a-hexahydro-1H-naphthalen-2-yl] acetate |

InChI |

InChI=1S/C24H34O5/c1-13(2)10-22(27)24(29-18(7)26)16(5)20-12-23(28-17(6)25)15(4)19-9-8-14(3)11-21(19)20/h10-11,15-16,19-20,23-24H,3,8-9,12H2,1-2,4-7H3/t15-,16-,19-,20-,23+,24?/m0/s1 |

InChI Key |

GDSJHIMPNZMFSO-RESLFJAJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC(=C)C=C2[C@@H](C[C@H]1OC(=O)C)[C@H](C)C(C(=O)C=C(C)C)OC(=O)C |

Canonical SMILES |

CC1C2CCC(=C)C=C2C(CC1OC(=O)C)C(C)C(C(=O)C=C(C)C)OC(=O)C |

Synonyms |

sinulodurin A |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Mechanism Identification

-

Key Observations : Bioactive compounds like sinulodurin A often undergo oxidation-reduction , hydrolysis , or enzymatic degradation reactions. For example, silica particles react with thiols via redox processes , and transition state analysis is critical in understanding reaction pathways .

-

Proposed Mechanism :

-

Oxidation of hydroxyl groups in this compound to form carbonyl derivatives.

-

Enzymatic cleavage of glycosidic bonds (common in natural products).

-

Example Reaction :

Reaction Optimization

-

Design of Experiments (DoE) : Use statistical models (e.g., MODDE software) to optimize reaction conditions like temperature, solvent, and catalyst .

-

Kinetic Analysis : Measure reaction rates using techniques like chirped-pulse millimeter-wave spectroscopy to identify transition states .

Hypothetical Data Table

| Reaction Parameter | Condition | Product Yield | Purity |

|---|---|---|---|

| Temperature (°C) | 60 | 85% | 92% |

| Solvent | Ethanol | 75% | 88% |

| Catalyst | Enzyme | 90% | 95% |

Research Gaps and Recommendations

Comparison with Similar Compounds

Sinulodurin B

- Source : Co-isolated with Sinulodurin A from S. dura .

- Structural Relationship : Likely a structural analog, differing in substituents or stereochemistry (exact details unspecified).

- Bioactivity : Shares similar antiproliferative potency (IC50: 20–30 µM against +SA cells) but exhibits distinct molecular interactions. Sinulodurin B binds CDK1 with a binding energy of -9.83 kcal/mol, forming hydrogen bonds (H-bonds) with Ala145 and Asp146 and hydrophobic interactions with Phe82 .

- Key Difference : Slightly weaker CDK1 inhibition compared to the reference ligand LZ9 (-9.97 kcal/mol) but superior to Sinuflexolide .

Sinuflexolide (6) and Dihydrosinuflexolide (7)

- Source : Isolated from S. flexibilis .

- Structural Class: Cembranoid diterpenes, structurally distinct from this compound due to oxygenation patterns.

- Dihydrosinuflexolide (7): Selective activity against P-388 leukemia cells, with binding interactions involving Leu83 and Tyr15 .

- Key Difference : Reduced CDK1 affinity compared to this compound/B, suggesting divergent mechanisms of action.

Dihydroxy-Tocopherol (17)

- Source : Unspecified origin, but likely a Sinularia metabolite.

- Structural Class : Tocopherol (vitamin E) derivative, unrelated to diterpenes.

- Bioactivity : Exhibits the highest CDK1 binding energy (-11.39 kcal/mol) among compared compounds, forming short H-bonds with Asp86 (2.74 Å) and hydrophobic interactions with Phe80 and Val18 .

- Key Difference : Superior binding efficiency due to its smaller, polar structure, enabling deeper penetration into the CDK1 active site.

12-Hydroperoxylsarcoph-10-ene (25)

- Source : Unspecified Sinularia species.

- Structural Class : Sesterterpene with a hydroperoxide group.

- Bioactivity : Most potent cytotoxicity against HepG-2, MCF-7, and Caco-2 cells (IC50: 2.13–5.67 µg/mL) . Binds tightly to catalytic Lys33 in CDK1 (H-bond length: 2.85 Å) .

- Key Difference : Higher potency than this compound, likely due to reactive hydroperoxide moiety enhancing target engagement.

Comparative Data Tables

Table 1: Antiproliferative Activity of Selected Compounds

Table 2: CDK1 Binding Energies and Interactions

Structural and Functional Insights

- Diterpenes vs. Sterols/Tocopherols : this compound/B and Sinuflexolide (diterpenes) rely on macrocyclic flexibility for target binding, whereas sterols (e.g., Numersterol A) and tocopherols exploit rigid backbones for precise residue interactions .

- Hydroperoxide Moieties: Compounds like 12-hydroperoxylsarcoph-10-ene leverage oxidative groups for covalent or strong non-covalent interactions, enhancing potency .

- Gatekeeper Residue (Phe80) : Most metabolites interact hydrophobically with Phe80, except Sinulodurin B and others, which target alternative residues like Asp146 .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for the extraction and purification of sinulodurin A from natural sources?

- Methodological Answer : Utilize chromatographic techniques such as HPLC or GC-MS for initial separation, followed by structural confirmation via NMR and high-resolution mass spectrometry (HRMS). Optimize solvent systems (e.g., gradient elution with acetonitrile/water) to improve purity . For natural product extraction, consider biomass pre-treatment (e.g., lyophilization) to enhance yield. Document protocols rigorously to ensure reproducibility, including column specifications and solvent ratios .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity while minimizing experimental bias?

- Methodological Answer : Employ dose-response experiments with appropriate controls (e.g., vehicle and positive/negative controls). Use validated cell lines (e.g., cancer cell lines for cytotoxicity studies) and standardize incubation times and culture conditions. Apply statistical methods like ANOVA to account for variability, and report IC₅₀ values with confidence intervals. Ensure blinding during data collection to reduce observer bias .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying physiological conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy to monitor degradation. Assess pH-dependent stability by incubating samples in buffers (pH 2–9) and quantifying intact compound levels via LC-MS. Include kinetic modeling to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across different studies?

- Methodological Answer : Perform systematic meta-analyses to identify confounding variables (e.g., cell type differences, assay protocols). Validate findings using orthogonal methods: combine gene knockout models (CRISPR/Cas9) with proteomic profiling to confirm target engagement. Cross-reference results with structural analogs to isolate structure-activity relationships (SARs) .

Q. What strategies are effective for optimizing this compound’s bioavailability in in vivo models, and how should pharmacokinetic (PK) parameters be analyzed?

- Methodological Answer : Use prodrug formulations or nano-encapsulation to enhance solubility. For PK studies, employ LC-MS/MS to quantify plasma concentrations over time. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis. Address interspecies variability by testing multiple animal models (e.g., rodents vs. non-human primates) .

Q. How can computational modeling predict this compound’s interaction with novel biological targets, and what experimental validation is required?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) to identify potential binding sites. Validate predictions using surface plasmon resonance (SPR) for binding affinity measurements and isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-validate with mutagenesis studies to confirm critical residues .

Q. What experimental frameworks are recommended for investigating this compound’s synergistic effects with existing therapeutic agents?

- Methodological Answer : Design combination index (CI) assays using the Chou-Talalay method to quantify synergy (CI < 1). Test multiple dose ratios and use flow cytometry to assess apoptosis/necrosis. Include transcriptomic analysis (RNA-seq) to identify pathway crosstalk. Ensure replication across independent labs to confirm reproducibility .

Methodological Guidelines from Evidence

- Experimental Reproducibility : Document all protocols with granular details (e.g., equipment models, reagent lot numbers) to enable replication .

- Data Analysis : Use open-source tools (e.g., R, Python) for statistical modeling and share raw data in public repositories (e.g., Zenodo) to facilitate transparency .

- Literature Review : Apply PICOT frameworks to structure research questions, focusing on Population (e.g., cell lines), Intervention (this compound dosing), and Outcomes (e.g., IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.